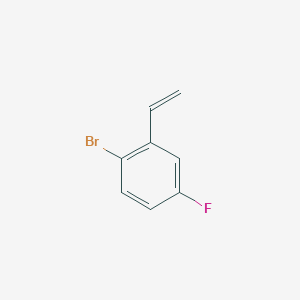

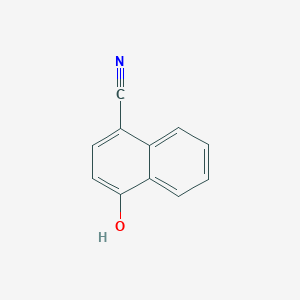

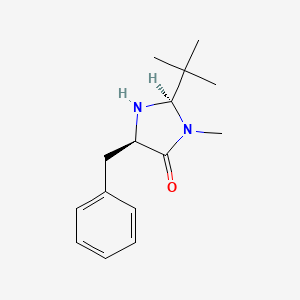

![molecular formula C13H12N6O2 B1279553 8-(苯并[d][1,3]二氧杂环-5-基甲基)-9H-嘌呤-2,6-二胺 CAS No. 873436-95-4](/img/structure/B1279553.png)

8-(苯并[d][1,3]二氧杂环-5-基甲基)-9H-嘌呤-2,6-二胺

描述

This compound belongs to the class of organic compounds known as 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .

Synthesis Analysis

A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines . New thiourea derivatives incorporating two benzo[d]dioxol-5-yl moieties have been synthesized through the reaction of two molecules of benzo[d]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives .Molecular Structure Analysis

The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis

The preliminary mechanism of the inhibitory effect was investigated via further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis . Using D-optimal experimental design-based optimization, optimum reaction conditions were predicted as pH 6.20, temperature 30°C, incubation time 30h, and agitation speed 193rpm .Physical And Chemical Properties Analysis

The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively .科学研究应用

化学合成和反应性

8-(苯并[d][1,3]二氧杂环-5-基甲基)-9H-嘌呤-2,6-二胺是一种嘌呤衍生物,在化学合成中具有潜在的应用。Tanzi、Satoh 和 Higashino (1992 年) 讨论了 9H-嘌呤环上甲基的缩合,提供了对嘌呤衍生物的反应性和它们在合成化学中的潜在应用的见解 (Tanzi、Satoh 和 Higashino,1992 年)。

抗癌活性

嘌呤衍生物的一个重要应用是在抗癌研究领域。Conejo-García 等人 (2011 年) 报告了取代的 9H-嘌呤衍生物的合成和对人乳腺癌细胞系 MCF-7 的抗癌活性 (Conejo-García 等人,2011 年)。这突出了此类化合物在开发新的癌症疗法中的潜力。

分子结构和构象

嘌呤衍生物的分子结构和构象,包括 8-(苯并[d][1,3]二氧杂环-5-基甲基)-9H-嘌呤-2,6-二胺,对于了解它们的生物学和化学性质至关重要。Karczmarzyk、Karolak-Wojciechowska 和 Pawłowski (1995 年) 提供了对这类化合物的分子几何结构的见解,这对于它们在药物设计和合成中的应用至关重要 (Karczmarzyk、Karolak-Wojciechowska 和 Pawłowski,1995 年)。

放射化学合成

嘌呤衍生物也用于放射化学合成,如 Valsborg 等人 (1995 年) 所述,他们描述了 14C 标记核苷的放射性标记前体的合成 (Valsborg 等人,1995 年)。这在药物开发和生物学追踪研究中具有重要意义。

结合和相互作用研究

嘌呤衍生物与生物分子的相互作用是一个重要的研究领域。例如,Cheng 等人 (1989 年) 对苯并[a]芘-脱氧核苷酸加合物进行了表征,提供了嘌呤类似物如何与 DNA 相互作用的见解,这对于了解它们的治疗和毒理学特性至关重要 (Cheng、Hilton、Roman 和 Dipple,1989 年)。

作用机制

The preliminary mechanism of the inhibitory effect was investigated via further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis. The results illustrated that compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . The Western blot experiments revealed up regulation of pro-apoptotic Bax and downregulation of antiapoptotic Bcl-2 .

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

生化分析

Biochemical Properties

8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby modulating their activity. For instance, 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine has been observed to inhibit certain kinases, leading to altered phosphorylation states of target proteins .

Cellular Effects

The effects of 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines such as HeLa and A549, 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine has demonstrated potent growth inhibition properties, with IC50 values generally below 5 μM . The compound induces apoptosis and causes cell cycle arrest, particularly in the S-phase and G2/M-phase .

Molecular Mechanism

At the molecular level, 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition or activation. For example, it has been shown to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of downstream targets . Additionally, 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has shown stability under various experimental conditions, with minimal degradation observed . Long-term studies have indicated that continuous exposure to 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine vary with different dosages. At lower doses, the compound exhibits therapeutic effects with minimal toxicity. At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of dose optimization for therapeutic applications .

Metabolic Pathways

8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to affect the levels of certain metabolites, thereby influencing cellular metabolism . Enzymes such as cytochrome P450 are involved in the metabolism of this compound, leading to its biotransformation and elimination .

Transport and Distribution

The transport and distribution of 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments . Its localization and accumulation are influenced by factors such as membrane permeability and binding affinity to intracellular proteins .

Subcellular Localization

The subcellular localization of 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, enhancing its efficacy .

属性

IUPAC Name |

8-(1,3-benzodioxol-5-ylmethyl)-7H-purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2/c14-11-10-12(19-13(15)18-11)17-9(16-10)4-6-1-2-7-8(3-6)21-5-20-7/h1-3H,4-5H2,(H5,14,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTSINXUGFGPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC3=NC4=NC(=NC(=C4N3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469517 | |

| Record name | 8-[(2H-1,3-Benzodioxol-5-yl)methyl]-7H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

873436-95-4 | |

| Record name | 8-[(2H-1,3-Benzodioxol-5-yl)methyl]-7H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

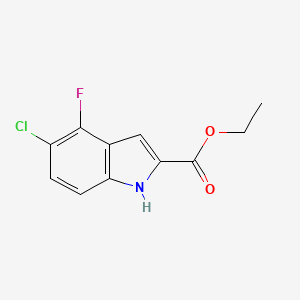

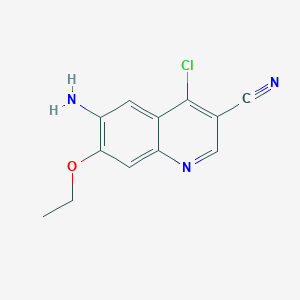

![2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline](/img/structure/B1279486.png)

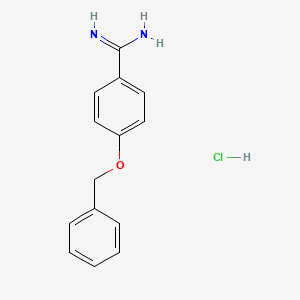

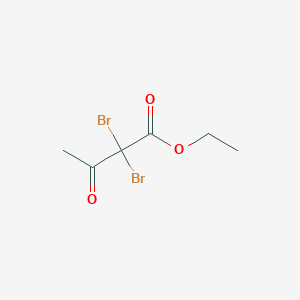

![(3As,4S,5S,6aR)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1279491.png)

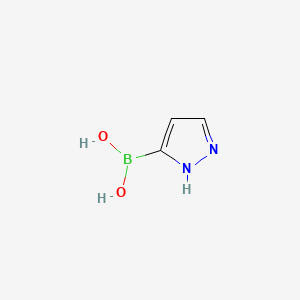

![4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1279492.png)